molecular formula C16H22N4OS B6104974 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine

Cat. No. B6104974
M. Wt: 318.4 g/mol
InChI Key: JUQJLOKBGVWTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose metabolism.

Mechanism of Action

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors work by inhibiting the this compound enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying, resulting in improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, delayed gastric emptying, and reduced hepatic glucose production. In addition, this compound inhibitors have been found to have anti-inflammatory and anti-oxidant properties, as well as cardiovascular and renal protective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors in lab experiments include their specificity for the this compound enzyme, their well-established mechanism of action, and their availability in both in vitro and in vivo models. The limitations of using this compound inhibitors in lab experiments include their potential off-target effects, their variable pharmacokinetics, and the need for careful dosing and monitoring.

Future Directions

For 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors include the development of more potent and selective inhibitors, the investigation of their cardiovascular and renal protective effects, and the exploration of their potential in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, the use of this compound inhibitors in combination with other antidiabetic agents is an area of active research.

Synthesis Methods

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials are 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and 2-(1,3-thiazol-2-yl)piperidine-1-carboxylic acid. The coupling reaction is performed using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography or recrystallization.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce HbA1c levels, and lower fasting and postprandial glucose levels. In addition, this compound inhibitors have been found to have cardiovascular and renal protective effects, as well as anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-[2-(1,3-thiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-11-13(2)20(18-12)9-6-15(21)19-8-4-3-5-14(19)16-17-7-10-22-16/h7,10-11,14H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQJLOKBGVWTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCCCC2C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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